molecular formula C24H27FN2O3S B2392528 6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one CAS No. 892758-86-0

6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one

Cat. No. B2392528
CAS RN: 892758-86-0
M. Wt: 442.55
InChI Key: IQENOADCWMLHLV-UHFFFAOYSA-N
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Description

6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O3S and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug discovery due to their prevalence in pharmaceuticals. The compound contains a piperidine ring, making it relevant for medicinal chemistry. Researchers can explore its potential as a scaffold for designing novel drugs. By modifying substituents on the piperidine core, scientists can create analogs with improved pharmacokinetic properties, target specificity, and reduced side effects .

Factor IIa Inhibition

A specific derivative of this compound, 4-(piperidin-1-yl)pyridine, has been investigated for its factor IIa inhibition. Compound 33 exhibited strong factor IIa inhibition and demonstrated anticoagulant effects. This finding highlights the potential of piperidine-containing derivatives in anticoagulant therapies .

Spiropiperidines

Spiropiperidines, a class of piperidine derivatives, have diverse applications. Researchers can explore the synthesis of spiropiperidine analogs using this compound as a starting point. These molecules often exhibit interesting biological activities and can serve as lead compounds for drug development .

Condensed Piperidines

Condensed piperidines, which incorporate additional rings fused to the piperidine core, offer unique structural features. Scientists can investigate the synthesis of condensed piperidine derivatives from this compound. These compounds may have applications in various therapeutic areas .

Biological Evaluation

Researchers should assess the biological activity of this compound and its derivatives. In vitro and in vivo studies can reveal potential targets, mechanisms of action, and toxicity profiles. Understanding the biological effects is crucial for identifying promising drug candidates .

Multicomponent Reactions

Multicomponent reactions (MCRs) are efficient methods for synthesizing complex molecules. Investigating MCRs involving this compound can lead to diverse piperidine-based libraries. Researchers can explore the diversity of products obtained through MCRs and evaluate their biological relevance .

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-3-11-26-16-23(31(29,30)18-9-5-4-6-10-18)24(28)19-13-20(25)22(14-21(19)26)27-12-7-8-17(2)15-27/h4-6,9-10,13-14,16-17H,3,7-8,11-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQENOADCWMLHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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